molecular formula C25H30FN3O B3807217 2-[4-[(8-Fluoroquinolin-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol

2-[4-[(8-Fluoroquinolin-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol

Cat. No.: B3807217
M. Wt: 407.5 g/mol
InChI Key: XPRKJELSUPIVKB-UHFFFAOYSA-N
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Description

2-[4-[(8-Fluoroquinolin-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol is a complex organic compound that features a quinoline ring system, a piperazine ring, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(8-Fluoroquinolin-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol typically involves multiple steps. One common approach is to start with the quinoline derivative, which is then functionalized with a fluoro group. The piperazine ring is introduced through a nucleophilic substitution reaction, followed by the addition of the phenylpropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(8-Fluoroquinolin-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, piperazine derivatives, and substituted ethanol compounds .

Scientific Research Applications

2-[4-[(8-Fluoroquinolin-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential use in treating various diseases, including bacterial infections and cancer.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-[(8-Fluoroquinolin-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets. The quinoline ring system is known to intercalate with DNA, disrupting its function. The piperazine ring can interact with various enzymes, inhibiting their activity. The fluoro group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(8-Fluoroquinolin-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol is unique due to its combination of a quinoline ring, a piperazine ring, and an ethanol group.

Properties

IUPAC Name

2-[4-[(8-fluoroquinolin-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O/c26-24-10-4-9-21-11-12-22(27-25(21)24)18-28-15-16-29(23(19-28)13-17-30)14-5-8-20-6-2-1-3-7-20/h1-4,6-7,9-12,23,30H,5,8,13-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRKJELSUPIVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=NC3=C(C=CC=C3F)C=C2)CCO)CCCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[(8-Fluoroquinolin-2-yl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol

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